molecular formula C17H17ClN2OS B12901805 2-((3-chloro-2-(di(1H-pyrrol-2-yl)methyl)phenyl)thio)ethanol CAS No. 918882-62-9

2-((3-chloro-2-(di(1H-pyrrol-2-yl)methyl)phenyl)thio)ethanol

Katalognummer: B12901805
CAS-Nummer: 918882-62-9
Molekulargewicht: 332.8 g/mol
InChI-Schlüssel: VKLLXMUIFCPPSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((3-chloro-2-(di(1H-pyrrol-2-yl)methyl)phenyl)thio)ethanol is a complex organic compound featuring a chloro-substituted phenyl ring, a thioether linkage, and a pyrrole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-chloro-2-(di(1H-pyrrol-2-yl)methyl)phenyl)thio)ethanol typically involves multi-step organic reactions. One common approach is the condensation of 3-chloro-2-(di(1H-pyrrol-2-yl)methyl)phenyl)thio)ethanol with appropriate reagents under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high-quality product output .

Analyse Chemischer Reaktionen

Types of Reactions

2-((3-chloro-2-(di(1H-pyrrol-2-yl)methyl)phenyl)thio)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions may introduce new functional groups such as halides or alkyl chains .

Wissenschaftliche Forschungsanwendungen

2-((3-chloro-2-(di(1H-pyrrol-2-yl)methyl)phenyl)thio)ethanol has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-((3-chloro-2-(di(1H-pyrrol-2-yl)methyl)phenyl)thio)ethanol involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-chloro-2-(di(1H-pyrrol-2-yl)methyl)phenyl)thio)ethanol: A closely related compound with similar structural features.

    2-(di(1H-pyrrol-2-yl)methyl)phenyl)thio)ethanol: Lacks the chloro substituent but shares the core structure.

    3-chloro-2-(di(1H-pyrrol-2-yl)methyl)phenyl)thio)ethanol: Another analog with slight variations in the substituents.

Uniqueness

2-((3-chloro-2-(di(1H-pyrrol-2-yl)methyl)phenyl)thio)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

918882-62-9

Molekularformel

C17H17ClN2OS

Molekulargewicht

332.8 g/mol

IUPAC-Name

2-[2-[bis(1H-pyrrol-2-yl)methyl]-3-chlorophenyl]sulfanylethanol

InChI

InChI=1S/C17H17ClN2OS/c18-12-4-1-7-15(22-11-10-21)16(12)17(13-5-2-8-19-13)14-6-3-9-20-14/h1-9,17,19-21H,10-11H2

InChI-Schlüssel

VKLLXMUIFCPPSH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)Cl)C(C2=CC=CN2)C3=CC=CN3)SCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.